1H NMR and 13C NMR spectral data for 2-Fluoro-4-iodopyridine-5-acetonitrile
1H NMR and 13C NMR spectral data for 2-Fluoro-4-iodopyridine-5-acetonitrile
1H and 13C NMR Spectral Data for 2-Fluoro-4-iodopyridine-5-acetonitrile: A Technical Guide for Structural Elucidation
Executive Summary 2-Fluoro-4-iodopyridine-5-acetonitrile (CAS: 1087072-83-0) is a highly functionalized heterocyclic building block pivotal in modern drug discovery. Its orthogonal reactivity profile—featuring a highly reactive C-I bond for palladium-catalyzed cross-coupling[1] and a C-F bond primed for nucleophilic aromatic substitution (SNAr)—makes it an invaluable scaffold for modular pharmacophore assembly. This whitepaper provides an authoritative, in-depth analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectral properties, explaining the quantum-mechanical and electronic causalities behind the observed chemical shifts and coupling constants.
Structural Logic and Electronic Environment
Understanding the NMR profile of 2-fluoro-4-iodopyridine-5-acetonitrile requires mapping its electronic environment. The pyridine ring is inherently an electron-deficient system. The introduction of three distinct substituents creates a complex push-pull electronic landscape:
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N1 (Pyridine Nitrogen) : Exerts a strong inductive (-I) and resonance (-M) electron-withdrawing effect, heavily deshielding adjacent positions (C2, C6).
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C2 (Fluoro) : Fluorine is highly electronegative (-I) but donates electron density via resonance (+M) into the ortho and para positions[2].
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C4 (Iodo) : Iodine is a massive, polarizable atom. While mildly electronegative, its primary NMR impact is the "heavy-atom effect," which significantly shields the attached carbon via spin-orbit coupling[3].
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C5 (Acetonitrile) : The -CH2CN group is inductively withdrawing, subtly deshielding local protons.
Fig 1: Logical mapping of substituent electronic effects on the NMR chemical shifts of the pyridine core.
1H NMR Spectral Analysis & Causality
In the 1H NMR spectrum (acquired in CDCl3), only two aromatic protons (H3 and H6) and one aliphatic methylene group (-CH2-) are present. The precise assignment of these protons relies on understanding the interplay between inductive withdrawal and resonance donation.
Table 1: Predicted 1H NMR Spectral Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H6 | 8.25 - 8.35 | Doublet (d) | 1H | ^4J_HF ≈ 1.5 - 2.0 |
| H3 | 7.40 - 7.55 | Doublet (d) | 1H | ^3J_HF ≈ 2.5 - 3.0 |
| -CH2- | 3.85 - 3.95 | Singlet (s) | 2H | N/A |
Mechanistic Causality:
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The Deshielding of H6 : H6 is located between the electronegative pyridine nitrogen and the -CH2CN group. The strong inductive withdrawal from the nitrogen atom strips electron density from H6, pushing its resonance frequency far downfield (>8.2 ppm). It appears as a fine doublet due to long-range meta-coupling (^4J_HF) with the fluorine atom[4].
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The Shielding of H3 : Despite being adjacent to the highly electronegative fluorine, H3 resonates significantly upfield compared to H6. This is caused by the resonance electron donation (+M effect) of the fluorine lone pairs into the ortho position, which increases local electron density and shields the proton[5]. The ortho-coupling (^3J_HF) is typically small in 2-fluoropyridines (~2.5 Hz) compared to fluorobenzenes.
13C NMR Spectral Analysis & 19F Coupling Dynamics
The 13C NMR spectrum is dominated by scalar coupling to the 100% naturally abundant, spin-1/2 19F nucleus. Every carbon in the pyridine ring exhibits splitting, which serves as a built-in diagnostic tool for structural verification.
Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF, Hz) | Assignment Logic |
| C2 (C-F) | ~162.0 | Doublet (d) | ^1J_CF ≈ 235 - 240 | Direct C-F bond; massive splitting. |
| C6 (C-H) | ~149.5 | Doublet (d) | ^3J_CF ≈ 12 - 15 | Deshielded by adjacent N1. |
| C5 (C-R) | ~126.0 | Doublet (d) | ^4J_CF ≈ 3 - 5 | Meta to fluorine. |
| C3 (C-H) | ~118.5 | Doublet (d) | ^2J_CF ≈ 18 - 22 | Ortho to fluorine; shielded by +M effect. |
| -CN | ~116.5 | Singlet (s) | N/A | Typical nitrile carbon. |
| C4 (C-I) | ~108.0 | Doublet (d) | ^3J_CF ≈ 5 - 8 | Heavy-atom effect shielding. |
| -CH2- | ~21.0 | Singlet (s) | N/A | Aliphatic carbon. |
Mechanistic Causality:
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The Heavy-Atom Effect at C4 : Carbon-4 appears anomalously upfield (~108 ppm) for an sp2-hybridized aromatic carbon. This is a classic manifestation of the heavy-atom effect. The massive electron cloud of iodine induces a strong local diamagnetic shielding current, augmented by spin-orbit coupling relativistic effects, pushing the C4 signal upfield[3].
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19F Scalar Coupling : The ^1J_CF coupling at C2 is massive (~238 Hz), serving as the definitive anchor point for spectral assignment. The coupling attenuates through bonds but remains visible even at C5 (^4J_CF).
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity, reproducible data—especially for resolving fine ^4J_HF couplings and accurately integrating quaternary carbons—the following self-validating protocol must be employed.
Step-by-Step Methodology:
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Sample Preparation : Dissolve 15–20 mg of 2-Fluoro-4-iodopyridine-5-acetonitrile in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates.
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Probe Tuning & Matching : Insert the sample and tune the probe for both 1H and 13C frequencies to maximize the signal-to-noise (S/N) ratio and ensure accurate pulse flip angles.
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Locking & Shimming (The Self-Validation Step) : Lock the spectrometer to the deuterium signal of CDCl3. Adjust the Z0–Z5 shims. Validation criteria: The TMS peak must exhibit a symmetric Lorentzian shape with a width at half-height (W1/2) of < 1.0 Hz. If the peak is asymmetric, re-shim to prevent artificial line broadening that could obscure fine C-F couplings.
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1H Acquisition : Set the relaxation delay (d1) to 1.0 second. Use a 30° pulse angle to ensure complete longitudinal relaxation between scans. Acquire 16–32 scans.
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13C Acquisition : Set the d1 to at least 2.0 seconds. Quaternary carbons (C2, C4, C5) lack attached protons for dipole-dipole relaxation and have long T1 relaxation times. A longer d1 prevents signal saturation. Use WALTZ-16 composite pulse decoupling to remove 1H coupling while retaining 19F coupling. Acquire 512–1024 scans.
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Processing : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) before Fourier Transformation. Phase and baseline correct manually. Reference the spectrum to TMS (0.00 ppm) or the residual CHCl3 peak (7.26 ppm for 1H, 77.16 ppm for 13C).
Fig 2: Self-validating experimental workflow for high-resolution 1H and 13C NMR acquisition.
Downstream Applications in Drug Development
The precise structural confirmation of this molecule is critical before deploying it in synthesis. The C-I bond at position 4 is highly reactive toward oxidative addition by Palladium(0), making it the primary site for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings[1]. The C-F bond at position 2 remains inert under these conditions but can be subsequently activated for nucleophilic displacement by amines or alkoxides at elevated temperatures, allowing for rapid, modular assembly of complex pharmacophores.
References
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine | Thieme Connect |
- 2-Fluoro-4-iodopyridine | C5H3FIN | CID 7023570 | PubChem - NIH |
- Switching of (N,O)- to (C,N)
- 2-Fluoropyridine(372-48-5) 1H NMR spectrum | ChemicalBook |
- Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand | HZDR |
